Methantheline-d3 (bromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methantheline-d3 (bromide) is a deuterium-labeled derivative of Methantheline bromide. Methantheline bromide is a synthetic antispasmodic agent used to relieve cramps or spasms of the stomach, intestines, and bladder. The deuterium labeling in Methantheline-d3 (bromide) is primarily used for scientific research purposes, particularly in pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methantheline-d3 (bromide) is synthesized by incorporating deuterium into Methantheline bromide. The process involves the substitution of hydrogen atoms with deuterium atoms in the Methantheline bromide molecule. This can be achieved through various deuteration techniques, such as catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods: The industrial production of Methantheline-d3 (bromide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are optimized to achieve high yields and purity of Methantheline-d3 (bromide) .
Chemical Reactions Analysis
Types of Reactions: Methantheline-d3 (bromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion in Methantheline-d3 (bromide) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of Methantheline-d3 (bromide), while oxidation and reduction reactions can produce oxidized or reduced forms of the compound .
Scientific Research Applications
Methantheline-d3 (bromide) has several scientific research applications, including:
Pharmacokinetic Studies: The deuterium labeling allows for the tracking and quantification of the compound in biological systems, providing valuable data on its absorption, distribution, metabolism, and excretion.
Metabolic Studies: The compound is used to study the metabolic pathways and transformations it undergoes in the body, aiding in the understanding of its pharmacological effects.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems, including its antispasmodic and antimuscarinic activities.
Mechanism of Action
Methantheline-d3 (bromide) exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts as a muscarinic receptor antagonist, blocking the binding of acetylcholine to its receptors. This inhibition reduces the motility and secretory activity of the gastrointestinal system, as well as the tone of the ureter and urinary bladder . The compound also has a slight relaxant action on the bile ducts and gallbladder .
Comparison with Similar Compounds
Methantheline bromide: The non-deuterated form of Methantheline-d3 (bromide), used for similar therapeutic purposes.
Propantheline bromide: Another synthetic antispasmodic agent with similar pharmacological properties.
Benztropine mesylate: A synthetic cholinergic blocking agent that acts by inhibiting acetylcholine receptors in the central and peripheral nervous systems.
Uniqueness of Methantheline-d3 (bromide): Methantheline-d3 (bromide) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium atoms enhances the compound’s stability and allows for precise tracking and quantification in pharmacokinetic and metabolic studies . This makes Methantheline-d3 (bromide) a valuable tool in drug development and biological research.
Properties
Molecular Formula |
C21H26BrNO3 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
diethyl-(trideuteriomethyl)-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C21H26NO3.BrH/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20;/h6-13,20H,4-5,14-15H2,1-3H3;1H/q+1;/p-1/i3D3; |
InChI Key |
PQMWYJDJHJQZDE-FJCVKDQNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.